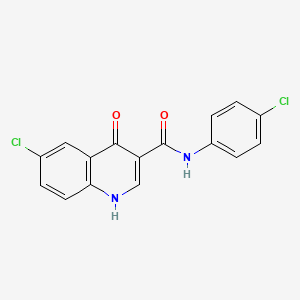

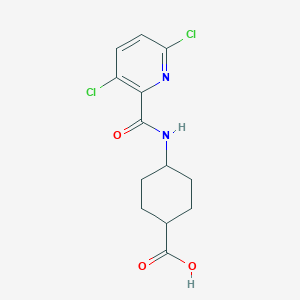

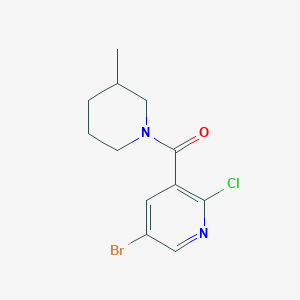

N-(4-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide” is a compound that belongs to the 2-aminothiazoles class of organic medicinal compounds . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves several methods such as the Hantzsch method . The reaction involves the use of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride . The synthesized compounds are characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-aminothiazole derivatives are complex and involve multiple steps . The reactions are performed under specific conditions and involve the use of various reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives vary depending on the specific compound. For example, some compounds are white solids with specific melting points . The compounds are characterized by 1H NMR and 13C NMR .Applications De Recherche Scientifique

Photoreactions and Organic Synthesis : The study of photoreactions of thiazole derivatives, including those similar to N-(4-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide, reveals their potential in the field of organic synthesis. For instance, research has shown that thiazole derivatives can undergo photooxidation in the presence of methanol and a photosensitizer, leading to various products useful in chemical synthesis (Mahran, Sidky, & Wamhoff, 1983).

Antimicrobial and Antifungal Applications : Thiazole-5-carboxamide derivatives, which are structurally related to the compound , have demonstrated significant antimicrobial and antifungal activities. This indicates their potential as candidates for developing new antimicrobial agents (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Potential in Alzheimer’s Disease Treatment : Research into sulfonamides derived from 4-methoxyphenethylamine, closely related to the query compound, has found applications in the treatment of Alzheimer’s disease. These compounds, including N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, have been studied for their inhibitory effects on acetylcholinesterase, an enzyme target in Alzheimer’s disease (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Synthesis of New Compounds : The compound and its derivatives have been utilized in the synthesis of new chemical structures, demonstrating their utility in the field of organic chemistry and drug design (El-bayouki & Basyouni, 1988).

Antileukemic Properties : Derivatives of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid, a similar compound, have shown potential as antileukemic agents. These compounds have been evaluated for their cytotoxic activity against leukemic cells, indicating their possible application in cancer therapy (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).

VEGF Receptors Inhibition : N-(Aryl)-4-(azolylethyl)thiazole-5-carboxamides, structurally related to the compound , have been identified as potent inhibitors of vascular endothelial growth factor receptors (VEGF), suggesting their potential in the treatment of diseases where VEGF plays a crucial role (Kiselyov, Piatnitski, Semenova, & Semenov, 2006).

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various enzymes and protein receptors due to their special spectral features and electron-rich environment .

Biochemical Pathways

Thiazole derivatives have been found to inhibit the bacterial nucleic acid and proteins synthesis, block the polymerization of α- and β-tubulin subunits, and disrupt microtubule function in eukaryotic organisms such as fungi, protozoa, and helminths .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to act as proton pump inhibitors by accumulating in the parietal cell and binding directly to the enzyme, which results in inhibition of gastric acid secretion .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-14-4-10-18(11-5-14)30(26,27)24-21-23-15(2)19(29-21)20(25)22-13-12-16-6-8-17(28-3)9-7-16/h4-11H,12-13H2,1-3H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZCOAOXOICCDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)

![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2467202.png)

![(E)-1-(4-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2467204.png)

![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2467207.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2467219.png)